Olomoucine II is a synthetic compound recognized for its potent inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK1. This compound is a derivative of purine and has garnered attention for its potential applications in cancer therapy due to its cytotoxic properties against various cancer cell lines. The compound's structure is characterized by a 2,6,9-trisubstituted purine framework, which contributes to its biological activity.
Olomoucine II was first synthesized in the early 2000s by researchers exploring modifications of purine derivatives to enhance their efficacy as CDK inhibitors. The synthesis was reported in various studies, highlighting its superior activity compared to other known inhibitors like roscovitine and purvalanol A .
Olomoucine II falls under the classification of small-molecule inhibitors, specifically targeting cyclin-dependent kinases. It is categorized as a purine derivative and is primarily used in research settings to study cell cycle regulation and cancer therapeutics.
The synthesis of Olomoucine II involves several key steps, utilizing microwave-assisted techniques to enhance reaction efficiency. The process begins with the formation of a 2,6,9-trisubstituted purine core, followed by the introduction of various substituents that modulate its biological activity.
Olomoucine II has a complex molecular structure characterized by:
The compound’s structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm the identity and purity of Olomoucine II following synthesis .
Olomoucine II primarily functions as an inhibitor of cyclin-dependent kinases, affecting cell cycle progression. It has been shown to induce apoptosis in various cancer cell lines through mechanisms that involve the inhibition of CDK activity.
Olomoucine II exerts its effects primarily through competitive inhibition of cyclin-dependent kinases. By binding to the ATP-binding site of CDKs, it disrupts their normal function, leading to cell cycle arrest and apoptosis in cancer cells.
Research indicates that Olomoucine II not only inhibits CDK1 but also shows activity against other CDK family members, contributing to its broad-spectrum anti-cancer properties .
Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and stability studies under various conditions .
Olomoucine II is primarily utilized in:
Cyclin-dependent kinases (CDKs) constitute a family of serine/threonine protein kinases that form complexes with cyclins to regulate fundamental cellular processes, including cell cycle progression, transcriptional regulation, and differentiation. The human genome encodes 13 canonical CDKs and over 25 cyclin subunits that assemble into specific CDK-cyclin complexes with distinct functions [1]. CDK1, CDK2, CDK4, and CDK6 primarily govern cell cycle transitions, while CDK7, CDK8, and CDK9 regulate transcription through RNA polymerase II phosphorylation [1] [6]. Dysregulation of CDK activity—through gene amplification, cyclin overexpression, or loss of endogenous inhibitors (CKIs)—represents a hallmark of carcinogenesis. Hyperactivated CDKs drive uncontrolled proliferation by bypassing critical cell cycle checkpoints, enabling genomic instability, and suppressing differentiation pathways. For example, CDK4/6-cyclin D complexes promote G1/S transition through retinoblastoma protein (pRb) phosphorylation, while CDK2-cyclin E complexes facilitate S-phase entry [4]. Beyond cell cycle control, transcriptional CDKs (CDK7, CDK9) sustain oncogene expression and inhibit apoptosis, creating a permissive environment for tumor survival and progression [1] [6].
The development of purine-based CDK inhibitors originated with the discovery of olomoucine (1994), a 2,6,9-trisubstituted purine that selectively inhibited CDK1 and CDK2, arresting plant and mammalian cells at G1/S and G2/M transitions [4]. Despite its pioneering role, olomoucine exhibited modest potency (IC50 ~7 μM for CDK1/cyclin B) and limited cellular activity [5]. Structural optimization efforts focused on enhancing ATP-binding site affinity, leading to roscovitine (CYC202), which featured branched C2- and bulky N9-isopropyl side chains. These modifications improved CDK1/2 inhibition by 10-20-fold compared to olomoucine [1] [5]. Roscovitine demonstrated broad-spectrum antiproliferative activity and became the first CDK inhibitor to enter clinical trials. However, its moderate efficacy against transcriptional CDKs (CDK7/9) and suboptimal pharmacokinetics necessitated further refinement. This culminated in the synthesis of olomoucine II, characterized by an ortho-hydroxyl group on the C6-benzyl ring. This singular modification conferred a 10-fold enhancement in CDK9 inhibition (IC50 = 0.06 μM) and superior cellular potency compared to roscovitine [1] [6].
Olomoucine II exemplifies the rational design of next-generation trisubstituted purines that overcome limitations of early inhibitors. Its molecular structure (C19H26N6O2, MW 370.4 Da) optimizes interactions within the CDK ATP-binding pocket [3] [6]. Key structural attributes include:
Table 1: Comparative CDK Inhibition Profile of Olomoucine II
CDK/Cyclin Complex | IC50 (μM) | Selectivity vs. Other Kinases |
---|---|---|
CDK9/Cyclin T | 0.06 | >1,600-fold |
CDK2/Cyclin E | 0.10 | >1,000-fold |
CDK7/Cyclin H | 0.45 | >220-fold |
CDK1/Cyclin B | 7.60 | >13-fold |
CDK4/Cyclin D1 | 19.80 | >5-fold |
Molecular Design and Structure-Activity Relationship (SAR) of Olomoucine II
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7